N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. This structure combines electron-withdrawing groups (fluorine, trifluoromethyl) with a planar aromatic system, which is often associated with enhanced biological activity, particularly in anticancer and enzyme inhibition contexts .
- Cyclization reactions of thiosemicarbazides with POCl₃ or other dehydrating agents .
- Nucleophilic substitution between hydrazinecarbothioamides and halogenated intermediates under reflux conditions .
- S-Alkylation of triazole-thiones with α-halogenated ketones in basic media .
The presence of fluorine and trifluoromethyl groups likely enhances metabolic stability and lipophilicity, factors critical for bioavailability in pharmacological applications .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYLTFROCKHGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has been found to have anticancer effects. The primary targets of this compound are cancer cells, specifically PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines.
Mode of Action
The compound interacts with its targets by disrupting processes related to DNA replication. This allows it to inhibit the replication of both bacterial and cancer cells. The compound’s mode of action is also linked to the activation of caspases 3 and 9 in both PC3 and HT-29 cell lines, which are key enzymes in the process of apoptosis, or programmed cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and apoptosis. By disrupting DNA replication, the compound prevents the proliferation of cancer cells. The activation of caspases 3 and 9 triggers the apoptosis pathway, leading to the death of the cancer cells.
Biochemical Analysis
Biochemical Properties
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been shown to exhibit cytotoxic activity against certain cancer cell lines. The compound’s activity is believed to be related to its ability to induce apoptosis via a caspase-dependent pathway
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C11H10FN3OS
- Molecular Weight : 251.28 g/mol
- CAS Number : 312524-56-4
This compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The compound this compound has shown promise in inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Induction of Apoptosis
A study published in 2024 investigated the effects of thiadiazole derivatives on human cancer cell lines. The results demonstrated that the compound significantly induced apoptosis in MT-4 cells, with an IC50 value of approximately 0.35 μM. Flow cytometry analysis confirmed that the mechanism involved caspase-dependent pathways, indicating its potential as an anticancer agent .
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Activity Type | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MT-4 | 0.35 | |
| Compound B | Antiviral | HCV | 0.26 | |
| Compound C | Antimicrobial | E. coli | 15.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis through the intrinsic pathway.
- Inhibition of Key Enzymes : Similar compounds have shown inhibition of viral polymerases and other essential enzymes.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, leading to reduced proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared in Table 1 , focusing on substituents and biological relevance:
Key Observations :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, critical for enzyme inhibition (e.g., kinase inhibitors vs. herbicides ).
- Fluorophenyl (-C₆H₄F) : Improves binding affinity to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
- Benzamide vs. Acetamide : Benzamide derivatives exhibit broader pharmacological activity due to aromatic stacking interactions .
Infrared (IR) Spectroscopy :
Q & A
Advanced Research Question
- Positive controls : Compare with known inhibitors (e.g., nitazoxanide for PFOR inhibition) .
- Negative controls : Use enzyme-free assays to rule out non-specific binding.
- Kinetic assays : Perform time-dependent studies to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
